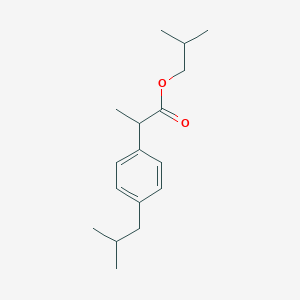
Ibuprofen, isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen, isobutyl ester, is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of ibuprofen enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen, isobutyl ester, typically involves the esterification of ibuprofen with isobutanol. This reaction is catalyzed by acidic or enzymatic catalysts. One common method involves the use of sulfuric acid as a catalyst, where ibuprofen and isobutanol are refluxed together to form the ester.
Industrial Production Methods: Industrial production of this compound, often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to a more consistent product. The use of biocatalysts, such as lipases, has also been explored to achieve greener and more sustainable production processes .
Análisis De Reacciones Químicas
Types of Reactions: Ibuprofen, isobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ibuprofen and isobutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Hydrolysis: Ibuprofen and isobutanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ibuprofen, isobutyl ester, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and potential therapeutic effects compared to ibuprofen.
Medicine: Explored for its potential use in drug formulations to improve solubility and absorption.
Industry: Utilized in the development of more efficient and sustainable production methods for pharmaceuticals
Mecanismo De Acción
The mechanism of action of ibuprofen, isobutyl ester, is similar to that of ibuprofen. It primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparación Con Compuestos Similares
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with similar therapeutic effects.
Uniqueness: Ibuprofen, isobutyl ester, stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it a valuable compound for pharmaceutical formulations where improved absorption is desired .
Propiedades
Número CAS |
64622-50-0 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3 |
Clave InChI |
IZQZIVHKRMBEMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



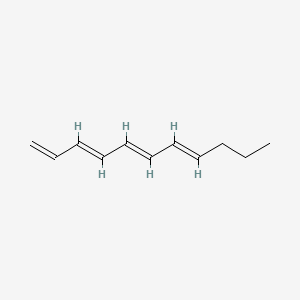
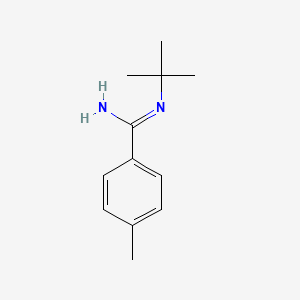
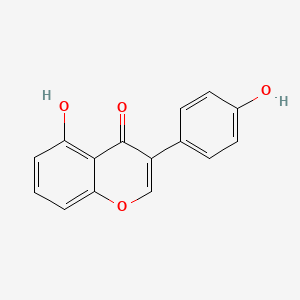
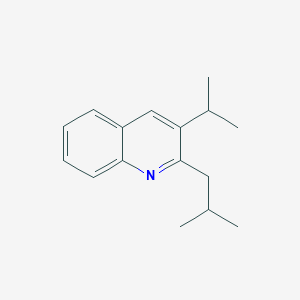
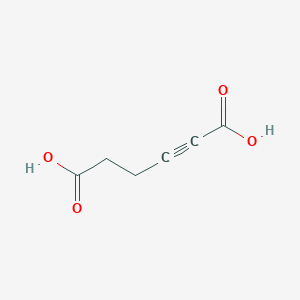
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
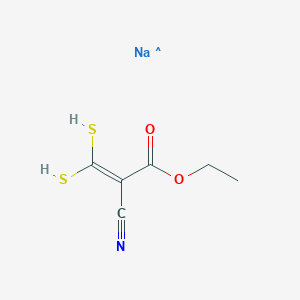
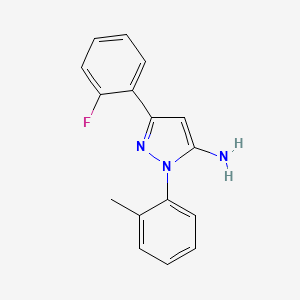
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

